![molecular formula C4H9NO2S B1601842 Cyclobutanesulfonamide CAS No. 445305-91-9](/img/structure/B1601842.png)
Cyclobutanesulfonamide
Overview
Description
Cyclobutanesulfonamide is an organic compound with the molecular formula C₄H₉NO₂S. It is a sulfonamide derivative featuring a cyclobutane ring, which imparts unique chemical properties to the molecule. This compound is used in various scientific research applications due to its distinctive structural and functional characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of cyclobutyl bromide with tert-butyllithium, followed by treatment with sulfuryl chloride and ammonia. The reaction conditions typically involve low temperatures and the use of anhydrous solvents to ensure high yield and purity .
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Cyclobutyl Bromide to Cyclobutyl Lithium
- React cyclobutyl bromide with tert-butyllithium in anhydrous diethyl ether at -78°C.
- Warm the solution to -35°C over 1.5 hours.
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Formation of Cyclobutyl Sulfonamide
- Cannulate the mixture into a solution of sulfuryl chloride in hexanes at -40°C.
- Warm to 0°C over 1 hour and concentrate in vacuo.
- Redissolve in diethyl ether, wash with ice-cold water, dry, and concentrate.
- Redissolve in tetrahydrofuran (THF), add dropwise to saturated ammonia in THF, and stir overnight.
- Recrystallize from dichloromethane in hexanes with methanol to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanesulfonamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Agents
Cyclobutanesulfonamides have been investigated for their potential as anticancer agents. Recent studies have highlighted their ability to inhibit specific cancer cell lines by targeting key molecular pathways involved in tumor growth. For instance, a study demonstrated that derivatives of cyclobutanesulfonamide exhibited significant cytotoxicity against glioma cells, suggesting their role in the development of targeted cancer therapies .
1.2 Antibiotic Alternatives
Research has also explored cyclobutanesulfonamides as alternatives to traditional antibiotics, particularly for patients with sulfonamide allergies. Case studies have shown that non-antibiotic sulfonamides can be safely administered to patients with a history of allergic reactions to sulfa drugs, expanding the therapeutic options available for treating various conditions .
Chemical Synthesis and Development
2.1 Synthesis Techniques
The synthesis of cyclobutanesulfonamides has been achieved through innovative chemical methods such as high-pressure-mediated reactions. A recent study utilized hyperbaric conditions to facilitate the formation of cyclobutane rings, leading to the generation of diverse libraries of cyclobutanesulfonamides . This method not only enhances yield but also allows for the exploration of structure-activity relationships in drug design.
2.2 Fragment-Based Drug Discovery
In drug discovery, this compound has been employed as a fragment in fragment-based drug discovery (FBDD) approaches. The compound's unique ring structure provides a scaffold that can be modified to optimize binding affinity and selectivity towards biological targets . This strategy is particularly useful in developing new therapeutics with improved efficacy.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of cyclobutanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Cyclobutanesulfonamide can be compared with other sulfonamide derivatives and cyclobutane-containing compounds:
Sulfonamides: Similar in structure but may differ in the nature of the attached groups, affecting their reactivity and biological activity.
Cyclobutane Derivatives: Compounds like cyclobutanone and cyclobutylamine share the cyclobutane ring but have different functional groups, leading to distinct chemical properties and applications.
List of Similar Compounds
Sulfonamides: Sulfanilamide, sulfamethoxazole.
Cyclobutane Derivatives: Cyclobutanone, cyclobutylamine.
This compound stands out due to its unique combination of the cyclobutane ring and sulfonamide group, offering a versatile platform for chemical modifications and diverse applications in research and industry.
Biological Activity
Cyclobutanesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
This compound features a four-membered cyclobutane ring attached to a sulfonamide group. The cyclobutane moiety is characterized by its strained structure , which can enhance the compound's reactivity and binding affinity to biological targets. The sulfonamide group contributes to the compound's pharmacological properties, particularly in enzyme inhibition.
- Enzyme Inhibition : Cyclobutanesulfonamides have been shown to inhibit various enzymes, including key targets in bacterial and cancer cell metabolism. For instance, studies have indicated that these compounds can inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis by targeting the KasA enzyme, which is crucial for bacterial cell wall integrity .
- Protease Inhibition : The electrophilic carbonyl in cyclobutanones (a related class) has been demonstrated to reversibly inhibit serine proteases, making cyclobutanesulfonamides potential candidates for developing protease inhibitors .
Therapeutic Applications
Cyclobutanesulfonamides are being explored for their therapeutic potential in various diseases:
- Antibacterial Activity : Research indicates that cyclobutanesulfonamides can serve as effective inhibitors against M. tuberculosis, demonstrating synergistic effects when combined with traditional antibiotics like isoniazid .
- Cancer Treatment : These compounds are being investigated for their ability to selectively target cancer cells. For example, cyclobutane derivatives have shown promising results in enhancing selectivity towards tumor cells compared to conventional linkers used in antibody-drug conjugates (ADCs) .
1. Inhibition of Mycobacterium tuberculosis KasA
A study identified a this compound derivative that demonstrated potent inhibition of the KasA enzyme in M. tuberculosis. This compound exhibited a minimum inhibitory concentration (MIC) of 0.39 μM against drug-susceptible strains and maintained efficacy against resistant strains, highlighting its potential as a novel therapeutic agent .
2. Cyclobutane-based ADCs
In efforts to improve the stability and efficacy of ADCs targeting cancer cells, researchers replaced traditional linkers with cyclobutyl rings. These modifications resulted in increased selectivity towards cathepsin B, an enzyme active in tumor environments, suggesting that cyclobutane-containing linkers can enhance therapeutic outcomes in cancer treatment .
Research Findings
Recent studies have provided insights into the structure-activity relationships (SAR) of cyclobutanesulfonamides:
- Binding Affinity : The unique structural features of cyclobutane rings allow for enhanced binding interactions with target proteins, which can be attributed to their ability to fill hydrophobic pockets and induce conformational rigidity .
- Metabolic Stability : Cyclobutanes exhibit increased metabolic stability compared to larger cyclic systems, making them attractive candidates for drug development .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
cyclobutanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMXQESPSIAYCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570371 | |
Record name | Cyclobutanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445305-91-9 | |
Record name | Cyclobutanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclobutanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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